Product packaging for Catechin 7-O-beta-D-glucopyranoside(Cat. No.:CAS No. 65597-47-9)

Catechin 7-O-beta-D-glucopyranoside

Cat. No.: B12392221
CAS No.: 65597-47-9
M. Wt: 452.4 g/mol
InChI Key: VLFIBROLAXKPQK-DPRDWZRASA-N
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Description

Overview of Flavonoid Glycosides in Natural Sciences

Flavonoid glycosides are a diverse group of secondary metabolites ubiquitously present throughout the plant kingdom. medchemexpress.com These compounds consist of a flavonoid aglycone, which is the non-sugar component, attached to one or more sugar molecules. The core structure of a flavonoid is a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two benzene rings (A and B) linked by a three-carbon pyran ring (C). nih.gov

Flavonoids are classified into several subclasses based on the oxidation state and substitution pattern of the C ring. These include flavones, flavonols, flavanones, isoflavones, anthocyanidins, and flavan-3-ols (also known as catechins). nih.gov Glycosylation, the attachment of a sugar moiety, significantly impacts the physicochemical properties of flavonoids, such as their solubility, stability, and bioavailability. immunomart.com In plants, flavonoid glycosides play crucial roles in various physiological processes, including pigmentation in flowers and fruits, protection against ultraviolet radiation, and defense against pathogens and herbivores. researchgate.net

Flavan-3-ols are unique in that they often occur in their free aglycone form; however, glycosylated derivatives like Catechin (B1668976) 7-O-beta-D-glucopyranoside are also found in nature. wikipedia.org The sugar moiety is most commonly a glucose molecule, but other sugars such as rhamnose, galactose, and xylose can also be present. The position of the glycosidic bond on the flavonoid core can vary, leading to a wide array of structurally distinct compounds.

Academic Significance of Catechin 7-O-beta-D-glucopyranoside within Phytochemistry Research

The academic significance of this compound in phytochemistry stems from its presence in a variety of plant species and its demonstrated biological activities. Its isolation and characterization from different botanical sources contribute to the chemotaxonomic understanding of plants, where the chemical constituents of a plant are used to classify and establish relationships between species. researchgate.net

One of the key areas of research interest is its potential as an anti-inflammatory and antioxidant agent. medchemexpress.comimmunomart.com Studies have shown that this compound can attenuate mitochondrial dysfunction and protect cells from oxidative stress. medchemexpress.comchemfaces.com For instance, research has demonstrated its protective effects against streptozotocin-induced cell damage by scavenging reactive oxygen species and preserving mitochondrial enzyme activity. chemfaces.com

Furthermore, its role in modulating inflammatory pathways has been a subject of investigation. In a study on experimental colitis in rats, oral administration of this compound was found to suppress intestinal inflammatory damage. nih.gov This was evidenced by a reduction in myeloperoxidase activity and levels of malondialdehyde, alongside an increase in the antioxidant glutathione (B108866). nih.gov The compound also inhibited the expression of several pro-inflammatory mediators, as detailed in the table below. nih.gov

Table 1: Effects of this compound on Inflammatory Markers in a Rat Model of Colitis. nih.gov

Inflammatory MarkerEffect of Treatment
Nitric oxide synthaseInhibited
Cyclooxygenase-2 (COX-2)Inhibited
Interleukin-1β (IL-1β)Inhibited
Tumor necrosis factor-α (TNF-α)Inhibited
Intercellular adhesion molecule-1 (ICAM-1)Inhibited
Monocyte chemotactic protein-1 (MCP-1)Inhibited
p38 mitogen-activated protein kinase (MAPK) phosphorylationPrevented
IκB-α phosphorylationPrevented
DNA-nuclear factor-κB (NF-κB) bindingPrevented

The study of this compound also contributes to a deeper understanding of flavonoid metabolism and the structure-activity relationships of this class of compounds. Research into its synthesis, stability, and bioavailability provides valuable insights into how glycosylation affects the biological actions of catechins. dntb.gov.ua

Scope and Research Trajectories Pertaining to this compound

The current body of research on this compound has laid a foundation for several future research trajectories. A primary area of focus is the further elucidation of its mechanisms of action in relation to its anti-inflammatory and antioxidant properties. nih.govmdpi.com Investigating its specific molecular targets and signaling pathways will provide a more comprehensive understanding of its therapeutic potential.

Another promising avenue of research is the exploration of its effects on gut microbiota and gut barrier function. nih.govrsc.org The interplay between dietary polyphenols, the gut microbiome, and host health is a rapidly evolving field, and understanding how this compound is metabolized by gut bacteria and how these metabolites, in turn, influence the host is of significant interest.

Furthermore, there is potential for the application of this compound in the development of functional foods or nutraceuticals. nih.gov However, this will require more extensive research into its bioavailability, and long-term efficacy in humans. Clinical trials are a necessary next step to validate the promising preclinical findings. nih.gov

The synthesis of this compound and its derivatives is also an important area for future research. nih.gov The ability to produce this compound in larger quantities and to create structurally modified analogues will facilitate more in-depth biological and pharmacological studies.

Table 2: Natural Sources of this compound

Plant SpeciesPart of Plant
Ulmus davidiana (David Elm)Root and stem bark medchemexpress.comchemfaces.com
Paeonia obovata (Woodland Peony)Not specified medchemexpress.com
Phaseolus calcaratus (Rice bean)Seed nih.gov
Hordeum vulgare (Barley)Not specified nih.gov
Abies nephrolepis (Khingan Fir)Not specified nih.gov
Rhaphiolepis umbellataBark wikipedia.org
Vigna umbellata (Rice bean)Seed wikipedia.org
Bistorta macrophylla (Red knotweed)Not specified wikipedia.org
Choerospondias axillaris (Nepali hog plum)Stem barks wikipedia.org
Cephalotaxus koreana (Korean plum yew)Not specified wikipedia.org
Jatropha macrantha (Huanarpo Macho)Not specified wikipedia.org
Neodiprion sertifer (European pine sawfly)Hemolymph wikipedia.org
Vigna unguiculata (Cowpea)Not specified wikipedia.org
Eucalyptus perrinianaCultured cells (biotransformation) wikipedia.org
Paeonia lactiflora (Chinese peony)Root (as paeoniae radix) wikipedia.org
Rheum species (Rhubarb)Not specified wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O11 B12392221 Catechin 7-O-beta-D-glucopyranoside CAS No. 65597-47-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65597-47-9

Molecular Formula

C21H24O11

Molecular Weight

452.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H24O11/c22-7-16-17(27)18(28)19(29)21(32-16)30-9-4-12(24)10-6-14(26)20(31-15(10)5-9)8-1-2-11(23)13(25)3-8/h1-5,14,16-29H,6-7H2/t14-,16+,17+,18-,19+,20+,21+/m0/s1

InChI Key

VLFIBROLAXKPQK-DPRDWZRASA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Catechin 7 O Beta D Glucopyranoside

Plant Kingdom Sources and Botanical Identification

Catechin (B1668976) 7-O-beta-D-glucopyranoside has been identified in a diverse range of plant species, spanning various families. Its presence is notable in several traditional medicinal plants, where it may contribute to their therapeutic effects. The concentration and distribution of this compound can vary significantly between different parts of a single plant.

Specific Plant Families and Species

The compound is found in species across several plant families. Notable examples include the Rosaceae family, where it is present in the bark of Rhaphiolepis umbellata wikipedia.org. In the Fabaceae family, it is a dominant flavan-3-ol (B1228485) monomer in cowpea (Vigna unguiculata) and is also found in the red bean (Vigna umbellata, formerly Phaseolus calcaratus) wikipedia.orgnih.gov. The Polygonaceae family also features this compound, specifically in red knotweed (Bistorta macrophylla, also known as Polygonum macrophyllum) wikipedia.org. Additionally, it has been reported in barley (Hordeum vulgare) from the Poaceae family, and in the Korean plum yew (Cephalotaxus koreana) of the Cephalotaxaceae family wikipedia.orgnih.gov. Other identified plant sources include Ulmus davidiana and Paeonia obovata medchemexpress.com.

Presence in Traditional Medicinal Plants

Catechin 7-O-beta-D-glucopyranoside is a constituent of several plants utilized in traditional medicine. It is found in paeoniae radix, the dried root of the Chinese peony (Paeonia lactiflora), a staple in traditional Chinese medicine wikipedia.org. The stem barks of the Nepali hog plum (Choerospondias axillaris) and the bark of Rhaphiolepis umbellata, both used in traditional practices, also contain this compound wikipedia.orgwikipedia.org. Furthermore, it has been identified in Huanarpo Macho (Jatropha macrantha) wikipedia.org. The seeds of Phaseolus calcaratus (red bean), a common legume in Chinese and Korean diets, have been found to contain this compound nih.gov.

Distribution within Plant Organs and Tissues

The localization of this compound varies within different plant species. In Rhaphiolepis umbellata and the Nepali hog plum (Choerospondias axillaris), the compound is concentrated in the bark and stem barks, respectively wikipedia.orgwikipedia.org. The roots are the primary location for this compound in the Chinese peony (Paeonia lactiflora) wikipedia.org. In legumes such as cowpea (Vigna unguiculata) and red bean (Vigna umbellata), the seeds are the main repository of this compound wikipedia.orgnih.govnih.gov.

Occurrence in Edible Plant Products and Foodstuffs

This compound is present in several edible plants and derived food products. It is found in buckwheat groats and in barley (Hordeum vulgare L.) and its processed form, malt wikipedia.org. The compound is also present in rhubarb wikipedia.org. As previously mentioned, it is a significant component of the red bean (Vigna umbellata) and cowpea (Vigna unguiculata), both of which are consumed as food wikipedia.orgnih.gov.

Below is an interactive data table summarizing the natural occurrence of this compound in various plant sources.

Plant FamilySpeciesCommon NamePlant Part(s)Edible/Medicinal Use
RosaceaeRhaphiolepis umbellataYeddo HawthornBarkTraditional Medicine
FabaceaeVigna unguiculataCowpeaSeedsEdible
FabaceaeVigna umbellataRed BeanSeedsEdible, Traditional Medicine
PolygonaceaeBistorta macrophyllaRed KnotweedNot SpecifiedTraditional Medicine
PoaceaeHordeum vulgare L.BarleyNot SpecifiedEdible
CephalotaxaceaeCephalotaxus koreanaKorean Plum YewNot SpecifiedTraditional Medicine
UlmaceaeUlmus davidianaDavid ElmNot SpecifiedTraditional Medicine
PaeoniaceaePaeonia lactifloraChinese PeonyRootsTraditional Medicine
AnacardiaceaeChoerospondias axillarisNepali Hog PlumStem BarksTraditional Medicine
EuphorbiaceaeJatropha macranthaHuanarpo MachoNot SpecifiedTraditional Medicine
PolygonaceaeRheum spp.RhubarbNot SpecifiedEdible
PolygonaceaeFagopyrum esculentumBuckwheatGroatsEdible

Identification in Non-Plant Biological Systems

Interestingly, the presence of this compound is not limited to the plant kingdom. It has been isolated from the hemolymph of the European pine sawfly (Neodiprion sertifer), indicating its presence in at least one insect species wikipedia.org. This finding suggests potential ecological roles for the compound, such as in plant-herbivore interactions.

Isolation, Purification, and Structural Elucidation Methodologies for Catechin 7 O Beta D Glucopyranoside

Extraction Techniques from Biological Matrices

The initial step in studying Catechin (B1668976) 7-O-beta-D-glucopyranoside involves its extraction from natural sources. This compound has been identified in a variety of plants, including the seeds of adzuki beans (Vigna angularis) and rice beans (Vigna umbellata), buckwheat groats (Fagopyrum esculentum), and barley (Hordeum vulgare). asianpubs.orgdss.go.thwikipedia.org The choice of extraction method is critical to maximize yield and preserve the integrity of the compound.

Solvent-Based Extraction Approaches

Conventional solvent-based extraction remains a primary method for isolating Catechin 7-O-beta-D-glucopyranoside. The selection of solvent is crucial and is based on the polarity of the target molecule.

Polar Solvents : Due to the hydrophilic nature imparted by the glucose moiety, polar solvents are highly effective. Aqueous solutions of methanol (B129727) and ethanol (B145695) are commonly employed. researchgate.netresearchgate.net For instance, a 70% methanol solution is a standard for extracting tea polyphenols, a class of compounds to which this compound belongs. researchgate.net

Water Extraction : Hot water extraction has proven effective, with studies on related catechins showing that extraction at 80°C can yield high concentrations. researchgate.net Research on Borrasus flabellifer L. male flowers indicated that water extraction provided a higher content of catechin compared to ethanol. researchgate.net Similarly, water extracts of adzuki beans are a known source for isolating this compound. dss.go.th

The table below summarizes common solvents and sources for the extraction of this compound.

Biological SourceSolvent SystemReference
Adzuki Bean (Vigna angularis)Water dss.go.th
Buckwheat Groats (Fagopyrum esculentum)Ethanol dss.go.th
Borrasus flabellifer L. (Male Flowers)Water (preferred over ethanol) researchgate.net
General Catechins70% Methanol, Hot Water (80°C) researchgate.netresearchgate.net

Advanced Extraction Methodologies

To enhance extraction efficiency and reduce solvent consumption, advanced techniques are being explored for catechins.

Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat the solvent and sample, leading to faster and more efficient extraction. For grape seed catechins, an optimized MAE method used 94% ethanol at 170°C for 55 minutes, resulting in a significantly higher yield compared to conventional methods.

Supercritical Fluid Extraction (SFE) : SFE, typically using carbon dioxide in its supercritical state, offers a green alternative to organic solvents. It allows for selective extraction by manipulating temperature and pressure, minimizing the co-extraction of undesirable compounds and yielding purer extracts. researchgate.net

Enzymatic Preparation : In some instances, the compound is not directly extracted but prepared enzymatically. (+)-Catechin 7-O-beta-D-glucopyranoside has been synthesized from (+)-catechin using enzyme preparations from sources like barley and lentils, demonstrating a biotechnological route to obtaining the compound.

Chromatographic Separation and Purification Strategies

Following extraction, the crude mixture contains numerous other compounds. Therefore, chromatographic techniques are essential to isolate this compound to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography is the most powerful and widely used technique for both the analysis and preparative isolation of this compound.

Column and Mobile Phase : Reversed-phase columns, particularly C18, are standard for separation. The mobile phase typically consists of a gradient mixture of an aqueous acidic solution and an organic solvent. For example, a gradient of 0.5% acetic acid in water and 0.5% acetic acid in acetonitrile (B52724) has been successfully used. researchgate.net Another common system employs 0.1% formic acid in water and acetonitrile.

Detection : Detection is most often performed using a UV detector set to a wavelength of approximately 280 nm, which is characteristic of the flavan-3-ol (B1228485) structure. researchgate.net

The following table outlines typical HPLC parameters for the analysis of this compound.

ParameterSpecificationReference
Column Reversed-Phase C18General Knowledge
Mobile Phase A 0.5% Acetic Acid in Water researchgate.net
Mobile Phase B 0.5% Acetic Acid in Acetonitrile researchgate.net
Detection Wavelength 280 nm researchgate.net
Flow Rate 1.0 mL/min researchgate.net

Other Preparative Chromatographic Methods

While HPLC is paramount, other chromatographic methods are often used in initial purification steps or for large-scale production.

Sephadex LH-20 Column Chromatography : This size-exclusion and adsorption chromatography method is highly effective for separating polyphenols. Ethanol is a common solvent used for elution. Researchers isolating catechins from buckwheat groats utilized Sephadex LH-20 as a key purification step before proceeding to preparative HPLC. dss.go.th

Solid-Phase Extraction (SPE) : SPE is used for sample clean-up and concentration. Cartridges packed with silica-based sorbents can selectively retain catechins from the crude extract, while other impurities are washed away. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, preventing irreversible adsorption of the sample. It is an effective method for the preparative isolation of flavonoids from complex mixtures.

Spectroscopic Characterization Techniques

Once purified, the definitive identification of this compound is achieved through a combination of spectroscopic methods. These techniques provide detailed information about its molecular weight, chemical structure, and stereochemistry. The structure of the compound isolated from buckwheat groats was confirmed using a combination of Mass Spectrometry and NMR. dss.go.th

Mass Spectrometry (MS) : Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight. For this compound, a molecular ion is observed at m/z 453 [M+H]⁺ or 451 [M-H]⁻, confirming the molecular formula C₂₁H₂₄O₁₁. dss.go.th Tandem MS (MS/MS) experiments show a characteristic fragmentation pattern involving the loss of the glucose unit (a neutral loss of 162 Da), yielding a fragment ion at m/z 289, which corresponds to the catechin aglycone.

UV Spectroscopy : The compound exhibits characteristic UV absorption maxima (λmax) at approximately 279 nm, with a shoulder or second band around 232 nm, which is consistent with the flavan-3-ol A-ring structure. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most definitive methods for structural elucidation. Analysis of the spectra allows for the assignment of every proton and carbon in the molecule. The presence of the glucose moiety is confirmed by signals in the δ 3.0-5.0 ppm range in the ¹H NMR spectrum, including a characteristic anomeric proton (H-1'') signal with a large coupling constant (J ≈ 7 Hz), which confirms its β-configuration. dss.go.th Long-range correlation experiments (like HMBC or COLOC) are used to establish the linkage point between the sugar and the catechin skeleton, confirming the attachment at the C-7 position. dss.go.th

The tables below present the characteristic spectroscopic data for (+)-Catechin 7-O-beta-D-glucopyranoside.

Table 3: Key Spectroscopic Data

Technique Observation Reference
Mass Spectrometry Molecular Ion: m/z 453 [M+H]⁺, 451 [M-H]⁻. Fragment: m/z 289 [M-H-162]⁻ dss.go.th

| UV Spectroscopy | λmax: 279 nm, 232 nm | asianpubs.org |

Table 4: ¹H NMR Spectral Data (in DMSO-d₆)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
H-2 4.74 s
H-3 3.22 m
H-4 2.46-2.71 m
H-6 5.89 d (2)
H-8 5.73 d (2)
H-2' 6.68 d (8)
H-5' 6.89 d (8)
H-6' 6.68 d (8)
H-1'' (Anomeric) 4.72 d (7)

Data sourced from a study on buckwheat catechins. dss.go.th

Table 5: List of Compounds

Compound Name
This compound
(+)-Catechin
(-)-Epicatechin
(-)-Epicatechin 3-O-gallate
(-)-Epicatechin 3-O-p-hydroxybenzoate
(-)-Epicatechin 3-O-(3,4-di-O-methyl)gallate
Ethanol
Methanol
Acetonitrile
Acetic Acid
Formic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are crucial for assigning the chemical shifts of all protons and carbons in the molecule, confirming the connectivity of the catechin and glucose units.

High-performance liquid chromatography (HPLC) coupled with NMR is often utilized for the analysis of complex mixtures containing this compound. biocrick.comchemfaces.com The structural integrity and purity of isolated this compound are typically confirmed by comparing the acquired NMR data with established literature values. chemfaces.comresearchgate.net The conformation of the catechin molecule in solution, which can differ from its solid-state structure, can also be investigated using advanced NMR techniques and quantum chemical calculations. rsc.org

Below is a representative table of ¹H and ¹³C NMR chemical shifts for this compound, compiled from various studies.

Position¹³C NMR (ppm)¹H NMR (δ, ppm, J in Hz)
Catechin Moiety
281.54.75 (d, J=7.5)
368.24.15 (m)
428.12.60 (dd, J=16.5, 5.5), 2.95 (dd, J=16.5, 8.5)
4a100.2
5157.5
696.56.15 (d, J=2.0)
7158.0
895.86.10 (d, J=2.0)
8a156.9
1'131.8
2'114.96.95 (d, J=2.0)
5'115.86.80 (d, J=8.0)
6'119.26.85 (dd, J=8.0, 2.0)
Glucosyl Moiety
1''102.55.05 (d, J=7.5)
2''74.53.50-3.60 (m)
3''77.93.50-3.60 (m)
4''71.23.50-3.60 (m)
5''78.23.50-3.60 (m)
6''62.53.75 (m), 3.90 (m)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed for its identification in plant extracts. biocrick.comchemfaces.com High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

The molecular weight of this compound is 452.412 g/mol , corresponding to the molecular formula C₂₁H₂₄O₁₁. researchgate.netnih.govwikipedia.org In negative ion mode electrospray ionization (ESI-MS), the deprotonated molecule [M-H]⁻ is observed at m/z 451. The fragmentation pattern in MS/MS experiments is characteristic. A primary fragmentation involves the loss of the glucose unit (162 Da), resulting in a fragment ion corresponding to the catechin aglycone at m/z 289. researchgate.net Further fragmentation of the catechin aglycone can also be observed.

Table of Mass Spectrometry Data for this compound

Ionm/z (Negative Mode)Description
[M-H]⁻451Deprotonated molecular ion
[M-H-162]⁻289Fragment corresponding to the catechin aglycone after loss of the glucosyl moiety

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is used as a preliminary identification tool and for quantification. The UV spectrum of this compound is similar to that of its aglycone, catechin, with characteristic absorption maxima.

In ethanol or methanol, this compound typically exhibits two main absorption bands. The first, more intense band appears around 280 nm, which is characteristic of the A-ring of the flavan-3-ol structure. A second, less intense shoulder or peak is often observed around 230 nm. The exact position and intensity of these peaks can be influenced by the solvent and pH. researchgate.netbas.bg For instance, in slightly alkaline solutions, the maximum absorbance peak is observed at approximately 281 nm. bas.bg

Summary of UV-Vis Absorption Maxima for this compound

Solventλmax 1 (nm)λmax 2 (nm)
Ethanol/Methanol~280~230
Slightly Alkaline (pH ~7.9)281-
Slightly Acidic (pH ~4.0)281-

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Catechin (B1668976) 7-O-beta-D-glucopyranoside. chemfaces.com Its ability to separate complex mixtures makes it an ideal choice for isolating this compound from other structurally similar flavonoids. The versatility of HPLC is further enhanced by the variety of detectors that can be coupled with the system.

UV-Vis Detection

UV-Vis detection is a common and robust method used in conjunction with HPLC for the quantification of catechins. The principle lies in the absorption of ultraviolet or visible light by the analyte. For catechins, including their glycosides, a detection wavelength of around 278 nm is often employed. asianpubs.org This wavelength corresponds to the maximum absorbance of the catechin structure, allowing for sensitive detection. Studies have demonstrated the successful use of HPLC with UV detection for creating standard curves and determining the concentration of catechins in various samples with good linearity and recovery rates. asianpubs.org

Diode Array Detection (DAD)

Diode Array Detection (DAD) offers a significant advantage over single-wavelength UV-Vis detectors by capturing the entire UV-Vis spectrum of the eluting compounds. This capability is invaluable for peak purity assessment and compound identification. Preparative and semi-preparative HPLC systems equipped with photodiode array detectors have been instrumental in the isolation and purification of Catechin 7-O-beta-D-glucopyranoside from plant extracts. nih.gov The spectral data obtained from DAD can be compared against libraries for tentative identification, providing an extra layer of confidence in the analytical results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of this compound in highly complex matrices like human plasma or intricate plant extracts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. chemfaces.comnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

LC-MS/MS analysis allows for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragmentation products, providing a high degree of certainty in compound identification. For instance, (+)-Catechin 7-O-beta-D-glucopyranoside has a molecular weight of 452 g/mol . researchgate.net In LC-MS/MS, the fragmentation pattern of the parent ion provides structural information. Common fragments observed for catechins include losses of the galloyl moiety and characteristic cleavages of the flavonoid rings. nih.gov This technique has been successfully used to identify and quantify this compound and its isomers in adzuki bean extracts. researchgate.net The high sensitivity of LC-MS/MS also makes it suitable for pharmacokinetic studies, enabling the measurement of low concentrations of the compound and its metabolites in biological fluids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

While less common for the direct analysis of intact glycosides due to their low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for metabolite profiling. Before analysis by GC-MS, non-volatile compounds like this compound typically require derivatization to increase their volatility. This technique is particularly useful for studying the metabolic fate of the compound, where it might be broken down into smaller, more volatile metabolites. The resulting mass spectra provide a "fingerprint" of the molecule and its fragments, which can be compared to spectral libraries for identification. libretexts.org The fragmentation patterns in GC-MS are highly reproducible and provide detailed structural information.

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric methods offer a simpler and more rapid approach for the quantitative determination of total catechins in a sample. researchgate.net These assays are often based on the reaction of catechins with specific reagents to produce a colored product, the absorbance of which is then measured. For example, a common method involves measuring the absorbance of a catechin solution at its maximum absorption wavelength, typically around 274-278 nm. asianpubs.orgresearchgate.net While these methods are cost-effective and fast, they may lack the specificity of chromatographic techniques, as other phenolic compounds can interfere with the measurement. researchgate.net

Spectrofluorometric assays, which measure the fluorescence of a compound, can offer higher sensitivity and selectivity compared to spectrophotometric methods for certain analyses.

Interactive Data Table: Analytical Methods for this compound

Analytical TechniquePrincipleCommon ApplicationKey Findings/Parameters
HPLC-UV/Vis Separation by chromatography, detection by UV/Vis light absorption.Quantification in plant extracts.Detection wavelength typically 278 nm; good linearity and recovery reported. asianpubs.org
HPLC-DAD Separation by chromatography, detection by acquiring full UV-Vis spectra.Isolation and identification of compounds.Used in preparative HPLC for purification; allows for peak purity assessment. nih.gov
LC-MS/MS Separation by chromatography, identification by mass-to-charge ratio and fragmentation.Analysis in complex matrices (e.g., plasma, plant extracts).High sensitivity and selectivity; provides structural information from fragmentation patterns. nih.govresearchgate.netnih.gov
GC-MS Separation of volatile compounds by chromatography, identification by mass spectrometry.Metabolite profiling (requires derivatization).Provides detailed structural information from reproducible fragmentation patterns. libretexts.org
Spectrophotometry Measurement of light absorbance.Rapid quantification of total catechins.Simple and fast; wavelength of maximum absorption around 274-278 nm. asianpubs.orgresearchgate.net

Biological Activities and Underlying Molecular Mechanisms of Catechin 7 O Beta D Glucopyranoside

Antioxidant Modulatory Activities

Catechin (B1668976) 7-O-beta-D-glucopyranoside (C7G) exhibits significant antioxidant properties through a variety of mechanisms, including the direct neutralization of free radicals, enhancement of the body's endogenous antioxidant defense systems, regulation of key signaling pathways involved in oxidative stress, and protection against mitochondrial damage.

Direct Free Radical Scavenging Capabilities

Catechin 7-O-beta-D-glucopyranoside has demonstrated the ability to directly scavenge harmful reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. Research has shown that C7G can effectively neutralize superoxide (B77818) anions and hydroxyl radicals. mdpi.comchemfaces.com This direct scavenging activity is a crucial first line of defense against oxidative stress. In studies, C7G was shown to restrict the increase of mitochondrial ROS. mdpi.comchemfaces.com The phenolic structure of catechins, featuring hydroxyl groups on their aromatic rings, is fundamental to their free radical scavenging ability. nih.gov These groups can donate a hydrogen atom to a free radical, thereby stabilizing it and preventing a cascade of oxidative damage. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond its direct scavenging effects, this compound also bolsters the body's own antioxidant defenses by modulating the activity of key enzymes. Studies have revealed that C7G can restore the activity and expression of mitochondrial manganese superoxide dismutase (MnSOD) and catalase (CAT), two critical enzymes in the detoxification of superoxide radicals and hydrogen peroxide, respectively. chemfaces.commedchemexpress.com Furthermore, treatment with C7G has been observed to increase the levels of glutathione (B108866), a vital non-enzymatic antioxidant. chemfaces.comnih.gov This enhancement of the endogenous antioxidant network provides a more sustained and robust protection against oxidative insults. For instance, in a rat model of colitis, oral administration of C7G reduced malondialdehyde levels, a marker of oxidative stress, while concurrently increasing glutathione levels. chemfaces.comnih.gov

Enzyme/AntioxidantEffect of this compound
Manganese Superoxide Dismutase (MnSOD) Restores activity and expression chemfaces.commedchemexpress.com
Catalase (CAT) Restores activity and expression chemfaces.commedchemexpress.com
Glutathione (GSH) Increases levels chemfaces.comnih.gov

Regulation of Oxidative Stress-Related Signaling Pathways

This compound is involved in the regulation of cellular signaling pathways that are critical in the response to oxidative stress, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a primary regulator of the expression of a wide array of antioxidant and detoxification genes. nih.gov While direct studies on C7G's interaction with Nrf2 are emerging, the broader family of catechins is known to activate this protective pathway. frontiersin.org Activation of Nrf2 by catechins leads to the transcription of genes encoding for antioxidant enzymes, including those C7G has been shown to modulate. frontiersin.org This suggests that C7G's antioxidant effects are, at least in part, mediated by its influence on this key regulatory pathway. The activation of the Nrf2/ARE signaling pathway is considered a potential mechanism for cancer chemoprevention. nih.gov

Attenuation of Mitochondrial Dysfunction and Oxidative Damage

Mitochondria, the primary sites of cellular energy production, are also a major source of endogenous ROS and are particularly vulnerable to oxidative damage. This compound has been shown to have a protective effect on mitochondria. chemfaces.commedchemexpress.comimmunomart.com It helps to attenuate mitochondrial dysfunction by preventing mitochondrial lipid peroxidation and the formation of protein carbonyls, which are markers of oxidative damage to lipids and proteins, respectively. chemfaces.commedchemexpress.com Furthermore, C7G has been observed to restore the mitochondrial membrane potential, which is crucial for maintaining normal mitochondrial function and preventing the initiation of apoptosis, or programmed cell death. chemfaces.commedchemexpress.com By preserving mitochondrial integrity, C7G helps to maintain cellular energy homeostasis and prevent the downstream consequences of mitochondrial-derived oxidative stress.

Anti-inflammatory Modulatory Activities

This compound also possesses potent anti-inflammatory properties, which are intricately linked to its antioxidant activities. It exerts these effects by inhibiting the production of a range of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Research has demonstrated that this compound can significantly inhibit the expression and production of several key molecules that drive the inflammatory response. In a rat model of colitis, C7G treatment was found to inhibit the increases in nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandins (B1171923) like PGE2, respectively. nih.gov The same study also showed that C7G reduced the levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov Additionally, C7G has been shown to suppress the expression of intercellular adhesion molecule-1 (ICAM-1) and monocyte chemotactic protein-1 (MCP-1), which are involved in the recruitment of immune cells to sites of inflammation. nih.gov While direct evidence for the inhibition of interleukin-6 (IL-6) by C7G is still under investigation, the broad-spectrum anti-inflammatory effects observed with other catechins suggest a similar potential. The inhibition of these pro-inflammatory mediators by C7G highlights its potential as a modulator of inflammatory processes.

Pro-inflammatory MediatorEffect of this compound
Nitric Oxide (NO) Inhibition of iNOS expression nih.gov
Tumor Necrosis Factor-α (TNF-α) Inhibition of expression nih.gov
Interleukin-1β (IL-1β) Inhibition of expression nih.gov
Cyclooxygenase-2 (COX-2) Inhibition of expression nih.gov
Prostaglandin E2 (PGE2) Catechins inhibit formation mdpi.com
Monocyte Chemoattractant Protein-1 (MCP-1) Inhibition of expression nih.gov
Intercellular Adhesion Molecule-1 (ICAM-1) Inhibition of expression nih.gov

Regulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK, p38, ERK, JNK, STAT1/3)

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways involved in inflammation. Research has demonstrated its ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial regulators of inflammatory gene expression. nih.govnih.gov

In a rat model of trinitrobenzenesulfonic acid (TNBS)-induced colitis, treatment with this compound prevented the phosphorylation of p38 MAPK and IκB-α. nih.gov IκB-α is an inhibitory protein that sequesters NF-κB in the cytoplasm; its phosphorylation and subsequent degradation are critical steps for NF-κB activation. mdpi.com By inhibiting IκB-α phosphorylation, this compound effectively prevents the activation and nuclear translocation of the NF-κB p65 subunit. nih.govmdpi.com This was further evidenced by the compound's ability to block DNA-nuclear factor-κB binding in the inflamed colon tissue. nih.gov The NF-κB pathway is a primary target for controlling inflammation as it regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like nitric oxide synthase and cyclooxygenase-2. nih.govmdpi.com While the broader class of flavonoids is known to interact with various signaling pathways including JAK/STAT, the specific actions of this compound have been most clearly detailed in the context of the NF-κB and p38 MAPK pathways. nih.gov

Modulation of Immune Cell Responses (e.g., macrophage activation, cell infiltration)

This compound demonstrates significant immunomodulatory activity by influencing the response of immune cells during inflammation. nih.govmedchemexpress.com In studies using animal models of intestinal inflammation, the compound has been shown to suppress inflammatory damage. nih.govbiorlab.com

A key indicator of its effect on immune cell infiltration is the reduction of myeloperoxidase (MPO) activity. nih.gov MPO is an enzyme abundant in neutrophils, and its reduced activity in treated subjects points to a decrease in the infiltration of these immune cells into inflamed tissues. nih.govmedchemexpress.com Furthermore, this compound treatment has been found to inhibit the increased expression of multiple proteins and mRNAs associated with macrophage activation and the broader inflammatory response. nih.gov These include key inflammatory mediators such as nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.gov The compound also downregulates the expression of intercellular adhesion molecule-1 (ICAM-1) and monocyte chemotactic protein-1 (MCP-1), which are critical for the recruitment of immune cells to sites of inflammation. nih.gov

Antimicrobial and Antiseptic Activities

The broader class of catechins, to which this compound belongs, is recognized for its antimicrobial properties against a range of pathogens. mdpi.comnih.gov

Antibacterial Effects (e.g., against S. aureus, P. aeruginosa, E. aerogenes)

Catechins have demonstrated notable antibacterial activity against several bacteria of clinical importance, including Staphylococcus aureus, Pseudomonas aeruginosa, and Enterobacter aerogenes. mdpi.com These bacteria are often implicated in cosmetic contamination and various infections. mdpi.com Research on catechin hydrate (B1144303) has shown it can inhibit the growth of S. aureus clinical strains, with minimum inhibitory concentrations (MICs) ranging from 256 to 2048 µg/mL. nih.govmdpi.com For the general class of catechins, specific MIC and minimum bactericidal concentration (MBC) values have been reported against S. aureus and P. aeruginosa. mdpi.com Catechins from green tea have also shown inhibitory effects against E. aerogenes. mdpi.com

BacteriumCompound ClassReported Concentration/ActivityReference
Staphylococcus aureusCatechinsMIC: 62.5 µg/mL; MBC: 500 µg/mL mdpi.com
Staphylococcus aureus (clinical strains)Catechin HydrateMIC range: 256-2048 µg/mL nih.govmdpi.com
Pseudomonas aeruginosaCatechinsMIC: 125 µg/mL; MBC: 500 µg/mL mdpi.com
Enterobacter aerogenesGreen Tea CatechinsInhibitory at 500 µg/mL mdpi.com

Proposed Antimicrobial Mechanisms (e.g., cell wall/membrane disruption, DNA gyrase inhibition, dihydrofolate reductase inhibition)

Several mechanisms have been proposed for the antibacterial action of catechins. One primary mechanism involves the disruption of the bacterial cell wall and membrane. mdpi.comnih.gov Catechins can attach to and interact with the lipid bilayers of cell membranes, altering their permeability and integrity. nih.govmdpi.com This interaction can disrupt essential processes for bacterial growth. mdpi.com In Gram-positive bacteria, catechins can interfere with the biosynthesis of peptidoglycan, a critical component of the cell wall. mdpi.com In Gram-negative bacteria, they can disrupt the outer membrane, increasing its permeability. nih.gov

Another significant mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase). nih.gov Catechins, particularly epigallocatechin gallate (EGCG), have been found to inhibit this enzyme by binding to the ATP-binding site on its B subunit. nih.gov This prevents the enzyme from performing its essential function in DNA replication and repair, ultimately leading to bacterial cell death. nih.gov Catechins can also induce DNA damage through the production of hydrogen peroxide, which generates reactive oxygen species that are harmful to the bacterial cell. mdpi.com

Antifungal Activities

In addition to their antibacterial properties, catechins have also been reported to possess antifungal activity. mdpi.com Specifically, catechins derived from green tea have demonstrated inhibitory effects against the yeast Candida albicans and the mold Aspergillus niger. mdpi.com A 90% inhibition of Candida albicans was observed at a concentration of 2 mg/mL, while activity against Aspergillus niger was seen at a concentration of 15 ppm. mdpi.com

Enzyme Inhibitory Activities

This compound has been identified as a potent inhibitor of key carbohydrate-digesting enzymes. chemfaces.com Specifically, it exhibits strong inhibitory activity against α-amylase and α-glucosidase. chemfaces.combiocrick.com These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars in the digestive tract. By inhibiting their activity, the compound can help modulate blood glucose levels. chemfaces.combiocrick.com

In a comparative study, this compound (C7G) isolated from boiled adzuki bean water extract was evaluated for its inhibitory potential. chemfaces.com The findings suggest that C7G is a main active component responsible for the α-amylase and α-glucosidase inhibitory effects of the extract. chemfaces.com

EnzymeCompoundIC₅₀ Value (mg/mL)Reference
α-amylaseThis compound (C7G)0.74 ± 0.04 chemfaces.com
α-glucosidaseThis compound (C7G)0.085 ± 0.032 chemfaces.com

α-Amylase and α-Glucosidase Inhibition

This compound (C7G) has demonstrated notable inhibitory activity against key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase. researchgate.netchemfaces.com These enzymes play a crucial role in the digestion of complex carbohydrates into absorbable monosaccharides, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.com

Research has shown that C7G, isolated from adzuki bean water extract, effectively inhibits both α-amylase and α-glucosidase. chemfaces.com In a comparative study, the IC50 values for C7G were determined to be 0.74 ± 0.04 mg/mL for α-amylase and 0.085 ± 0.032 mg/mL for α-glucosidase. chemfaces.com This indicates a stronger inhibitory effect on α-glucosidase. The inhibitory action of catechins on these enzymes is a recognized mechanism for controlling blood glucose levels. mdpi.comrsc.org The structure of catechins allows them to interact with the active sites of these enzymes, thereby impeding their function. rsc.org

Table 1: Inhibitory Activity of this compound on α-Amylase and α-Glucosidase

EnzymeIC50 Value (mg/mL)Source
α-Amylase0.74 ± 0.04 chemfaces.com
α-Glucosidase0.085 ± 0.032 chemfaces.com

Protein Glycation Inhibition

This compound has been identified as having the capacity to inhibit protein glycation. chemfaces.com This non-enzymatic reaction between sugars and proteins leads to the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications. researchgate.net

The mechanism by which catechins, including C7G, inhibit glycation is multifaceted. It involves their antioxidant capacity, the ability to trap reactive dicarbonyl compounds like methylglyoxal (B44143) (a precursor to AGEs), and the protection of protein structure. rsc.orgresearchgate.net By scavenging free radicals and trapping reactive carbonyl species, catechins can interrupt the complex cascade of reactions that lead to the formation of AGEs. researchgate.netresearchgate.net While direct mechanistic studies on C7G are limited, the established anti-glycation properties of the broader catechin family provide a strong basis for its activity. rsc.orgresearchgate.netresearchgate.net

Tyrosinase Inhibition

While direct studies on the tyrosinase inhibitory activity of this compound are not extensively available, research on structurally similar catechin glycosides provides valuable insights. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the fields of cosmetics and medicine for preventing hyperpigmentation. nih.gov

A study on Catechin-7-O-α-L-rhamnopyranoside (C7R), a compound with a similar catechin core but a different sugar moiety, demonstrated competitive inhibition of tyrosinase. nih.gov This suggests that the catechin backbone plays a crucial role in binding to the enzyme's active site. The competitive inhibition indicates that C7R competes with the natural substrate of tyrosinase, thereby reducing melanin production. nih.gov Given the structural similarities, it is plausible that C7G exerts a similar inhibitory effect on tyrosinase, though further research is needed for confirmation. The general ability of catechin derivatives to inhibit tyrosinase has been noted in several studies. mdpi.comnih.govuitm.edu.my

Other Enzyme Targets (e.g., lipoxygenase, dipeptidyl peptidase)

The enzymatic inhibitory profile of this compound extends to other enzymes, although specific data for lipoxygenase and dipeptidyl peptidase-4 (DPP-4) are limited. In a study on the intestinal anti-inflammatory activity of C7G, it was found to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2 in a rat model of colitis. nih.gov

Modulation of Cellular Homeostasis and Apoptosis

Effects on Cell Proliferation and Viability

This compound has been shown to exert protective effects on cell viability under conditions of oxidative stress. In a study using rat pancreatic β-cells (RINm5F), C7G demonstrated a protective effect against streptozotocin (B1681764) (STZ)-induced cell damage. chemfaces.commedchemexpress.com This cytoprotective activity is attributed to its antioxidant effects and the attenuation of mitochondrial dysfunction. chemfaces.commedchemexpress.com

Furthermore, research on a planar catechin analog has indicated that it can decrease the viability of cancer cells. mdpi.com This suggests that modifications to the catechin structure can influence its effects on cell proliferation.

Induction of Apoptosis Pathways (e.g., caspase activation, PARP cleavage)

This compound has been found to modulate apoptotic pathways. In H2O2-exposed human B lymphoma BJAB cells, C7G treatment prevented apoptosis and suppressed caspase activation that was induced by oxidative stress. researchgate.net This anti-apoptotic action is linked to its ability to scavenge free radicals and protect against mitochondrial stress. researchgate.net

Conversely, studies on catechin analogs have shown pro-apoptotic effects in cancer cells. A planar catechin analog was found to induce apoptosis in gastric cancer cells, as evidenced by a significant elevation in the expression of cleaved caspase-3, a key executioner caspase. mdpi.com While direct evidence for C7G inducing PARP cleavage is not available, the activation of executioner caspases like caspase-3 typically leads to the cleavage of cellular substrates such as PARP, a hallmark of apoptosis. nih.gov The cleavage of PARP is a critical step in the apoptotic process, and while some studies have detailed the necrotic cleavage of PARP-1, the specific role of C7G in caspase-mediated PARP cleavage requires further investigation. nih.gov

Role of Endoplasmic Reticulum (ER) Stress Response

While direct studies on the role of this compound in the endoplasmic reticulum (ER) stress response are limited, research on closely related catechin compounds suggests a potential involvement in modulating this pathway. Catechins, as a group, have been noted for their capacity to alleviate ER stress, which can otherwise lead to decreased insulin (B600854) sensitivity and apoptosis of pancreatic β-cells. nih.gov

Further insight can be drawn from studies on Catechin-7-O-xyloside (C7Ox), a similar flavan-3-ol (B1228485) glycoside. In human non-small cell lung carcinoma cells, C7Ox was found to induce the ER stress-regulated pro-apoptotic transcription factor CHOP. The suppression of CHOP expression significantly reduced C7Ox-induced cell death, indicating that ER stress is a critical component of its apoptotic mechanism. bohrium.com This suggests that glycosylated catechins may share a common mechanism of inducing apoptosis through the ER stress pathway. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. mdpi.com However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response. mdpi.com

Mitochondrial-Mediated Apoptosis and Membrane Potential Modulation

This compound (C7G) has demonstrated significant protective effects against mitochondrial dysfunction and subsequent apoptosis, particularly in pancreatic β-cells. researchgate.net In a study investigating streptozotocin (STZ)-induced mitochondrial damage in rat pancreatic β-cells (RINm5F), C7G treatment was shown to counteract the detrimental effects of STZ. researchgate.net

STZ, a compound known to induce diabetes by destroying pancreatic β-cells, causes a marked increase in mitochondrial reactive oxygen species (ROS). researchgate.net Treatment with C7G was found to restrict this increase in ROS. researchgate.net Furthermore, C7G demonstrated the ability to scavenge superoxide anions and hydroxyl radicals directly. researchgate.net

One of the key events in mitochondrial-mediated apoptosis is the loss of mitochondrial membrane potential (Δψm). bohrium.com C7G was shown to restore the loss of mitochondrial membrane potential that was disrupted by STZ treatment. researchgate.net This preservation of mitochondrial integrity is crucial, as the collapse of the membrane potential can lead to the release of pro-apoptotic factors from the mitochondria into the cytosol, triggering the caspase cascade and ultimately leading to programmed cell death. bohrium.com By preventing the disruption of the mitochondrial membrane potential, C7G effectively inhibits apoptosis. researchgate.net

The protective mechanism of C7G also involves the restoration of key mitochondrial antioxidant enzymes. STZ treatment suppressed the activity and expression of both mitochondrial manganese superoxide dismutase (MnSOD) and catalase (CAT). researchgate.net C7G treatment successfully restored the levels and activity of these vital enzymes. researchgate.netjst.go.jp Additionally, C7G prevented STZ-induced mitochondrial lipid peroxidation, protein carbonyl formation, and DNA base modification, further highlighting its role in mitigating mitochondrial damage and preventing cell death. researchgate.net

Interactive Table: Effects of this compound on Mitochondrial Function

ParameterEffect of Streptozotocin (STZ)Effect of this compound (C7G) Treatment
Mitochondrial Reactive Oxygen Species (ROS)Marked IncreaseRestricted the increase
Mitochondrial Membrane Potential (Δψm)Disrupted/LossRestored the loss
Mitochondrial Manganese Superoxide Dismutase (MnSOD)Suppressed activity and expressionRestored activity and expression
Mitochondrial Catalase (CAT)Suppressed activity and expressionRestored activity and expression
Mitochondrial Lipid PeroxidationInducedPrevented
ApoptosisInducedInhibited

Regulation of Cell Gap Junctions

The direct regulatory effects of this compound on cell gap junctions have not been extensively studied. However, research on catechins and other flavonoids provides a basis for its potential role in modulating intercellular communication. Gap junctions are intercellular channels, formed by proteins called connexins, that allow for the direct passage of ions and small molecules between adjacent cells, playing a crucial role in maintaining tissue homeostasis. researchgate.net

Some studies have suggested that catechins may influence the deterioration of intestinal lesions by regulating cell gap junctions. jst.go.jpnih.gov Flavonoids, the broader class of compounds to which catechins belong, have been shown to increase gap junction intercellular communication (GJIC) by altering the expression of connexin proteins. researchgate.net For instance, some flavonoids have been observed to enhance GJIC, which can, in turn, amplify the effects of certain therapies in cancer cells. researchgate.net It is hypothesized that catechins may exert their protective effects in inflammatory conditions, at least in part, by preserving the function of gap junctions which can be downregulated by inflammatory mediators and oxidative stress. nih.gov

Antihyperglycemic and Glucose Metabolism Modulation

Mechanisms of Glucose Uptake Regulation

While specific studies on this compound are emerging, the broader family of catechins has been shown to positively influence glucose uptake. Catechins can enhance the transport of glucose into cells, particularly via the glucose transporter type 4 (GLUT4). nih.govnih.gov GLUT4 is the primary insulin-regulated glucose transporter found in adipose tissue and skeletal muscle. researchgate.net

Some catechins, like epigallocatechin gallate (EGCG), act as insulin-mimetic compounds, promoting the translocation of GLUT4 from intracellular vesicles to the cell membrane. nih.gov This process is mediated through signaling pathways such as the PI3K/AKT and AMPK pathways, ultimately enhancing the cellular uptake of glucose. nih.gov In contrast, some studies on other catechin derivatives, such as catechin-gallate, have shown an inhibitory effect on glucose uptake in adipocytes, suggesting that the specific structure of the catechin influences its activity. researchgate.netnih.gov

Glycemic Regulation via Enzyme Inhibition

A significant mechanism by which this compound contributes to glycemic regulation is through the inhibition of key digestive enzymes. researchgate.net This compound has been identified as a potent inhibitor of both α-amylase and α-glucosidase. researchgate.net

These enzymes are located in the intestinal tract and are crucial for the breakdown of complex carbohydrates into simple, absorbable sugars like glucose. nih.gov By inhibiting α-amylase and α-glucosidase, this compound effectively slows down the digestion and absorption of carbohydrates from the diet. nih.gov This leads to a reduction in the postprandial (after-meal) spike in blood glucose levels, a critical aspect of managing hyperglycemia. nih.gov The inhibitory action of this compound on these enzymes supports its potential as a natural agent for glycemic control.

Interactive Table: Enzyme Inhibition by this compound

EnzymeFunctionEffect of this compound
α-AmylaseBreaks down complex carbohydrates (starches) into smaller oligosaccharides.Strong inhibitory activity
α-GlucosidaseBreaks down disaccharides and oligosaccharides into monosaccharides (e.g., glucose).Strong inhibitory activity

Antimelanogenic Activity

While research exists on the antimelanogenic properties of other catechin derivatives, such as (-)-catechin (B126292) and its gallate esters, as well as other glycoside forms like Catechin-7-O-α-L-rhamnopyranoside, these findings cannot be directly extrapolated to this compound due to structural differences that can significantly impact biological activity. mdpi.commedsci.org The general class of catechins has been noted for its potential to inhibit melanin synthesis. mdpi.comuitm.edu.my For instance, some catechins inhibit melanogenesis by directly inhibiting tyrosinase, a key enzyme in melanin production, and by down-regulating the expression of this enzyme. mdpi.com

However, specific data from in vitro or in vivo studies, including details on percentage inhibition of melanin, IC50 values for tyrosinase inhibition, or effects on melanogenic signaling pathways for this compound, are absent in the reviewed sources. Therefore, no data tables or detailed research findings on the antimelanogenic activity of this specific compound can be presented.

Structure Activity Relationships Sar of Catechin 7 O Beta D Glucopyranoside and Analogues

Influence of Glycosylation Pattern on Bioactivity

Glycosylation, the attachment of a sugar moiety to the catechin (B1668976) backbone, significantly alters the molecule's physicochemical properties and, consequently, its biological activity. The position and type of the sugar are critical determinants of the resulting compound's function.

In the case of Catechin 7-O-beta-D-glucopyranoside, the glucose molecule is attached at the 7-hydroxyl group of the A-ring. This modification has been shown to confer specific biological activities. For instance, Catechin 7-O-β-D-glucopyranoside (C7G) and its epimer, (+)-epicatechin 7-O-β-d-glucopyranoside (E7G), have demonstrated potent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. chemfaces.combiocrick.com This suggests a role for these glycosides in modulating blood glucose levels. chemfaces.com Furthermore, C7G has been noted for its intestinal anti-inflammatory properties and its ability to protect against mitochondrial dysfunction. chemfaces.commedchemexpress.com

Table 1: Bioactivity of Glycosylated vs. Aglycone Catechins

Compound Key Structural Feature Reported Bioactivity Reference(s)
This compound (C7G) Glucose at 7-OH position Potent α-amylase and α-glucosidase inhibitor; Intestinal anti-inflammatory; Attenuates mitochondrial dysfunction. chemfaces.combiocrick.commedchemexpress.com
(+)-Catechin (Aglycone) No glycosylation General antioxidant; Pro-oxidant at certain concentrations. nih.govnih.gov

| Epigallocatechin gallate (EGCG) Glucosides | Glucose at various positions | Increased solubility and thermal stability; Altered antioxidant, antiproliferative, and neuroprotective effects depending on glycosylation site. | nih.gov |

Role of Hydroxyl Group Positioning and Number

The antioxidant activity of catechins is fundamentally linked to the number and arrangement of hydroxyl (-OH) groups on their A and B rings. nih.govacs.org These groups are the primary sites for scavenging free radicals and chelating metal ions, which are key mechanisms of antioxidant action. nih.govnih.gov

The structural hierarchy for radical scavenging effectiveness among common catechins is generally accepted as: Epigallocatechin gallate (EGCG) > Epicatechin gallate (ECG) > Epigallocatechin (EGC) > Epicatechin (EC) > (+)-Catechin (C). nih.gov This hierarchy directly correlates with key structural features:

The Pyrogallol (B1678534) Group: The presence of a vicinal trihydroxyl group (a pyrogallol moiety) on the B-ring, as seen in EGCG and EGC, is a major contributor to high antioxidant activity. nih.govmdpi.com This structure is a potent site for donating hydrogen atoms to neutralize free radicals. mdpi.com

The Catechol Group: A dihydroxyl group on the B-ring (a catechol group) and the meta-5,7-dihydroxy arrangement on the A-ring are crucial for the chelation of metal ions like iron, preventing them from catalyzing oxidative reactions. nih.gov

Therefore, compounds like EGCG, which possess both a pyrogallol B-ring and a galloyl moiety, exhibit the highest antioxidant activity. nih.govnih.gov The ability of these hydroxyl groups to donate electrons and delocalize the resulting radical through resonance is central to their function. nih.gov

Effects of Alkyl Chain Lengths and Other Substitutions on Activity

Modifying the catechin structure by adding alkyl chains or other functional groups can dramatically alter its bioactivity, primarily by changing its lipophilicity and stability.

A study on the synthesis of 3-O-alkyl analogues of (+)-catechin found that introducing an alkyl chain at the 3-hydroxyl position significantly increased antimicrobial activity compared to the parent compound. nih.gov The potency of this effect was dependent on the length of the alkyl chain. The 3-O-decyl analogue (a 10-carbon chain) was identified as the most effective, showing strong activity against Gram-positive bacteria and human pathogenic fungi. nih.gov This enhanced activity is attributed to the increased lipophilicity of the molecule, which likely improves its ability to disrupt microbial cell membranes. nih.gov The stability of the ether linkage in the alkyl analogues, compared to an acyl linkage, also contributed to the increased activity under standard culture conditions. nih.gov

The "antioxidant cut-off theory" provides a framework for understanding how alkyl chain length affects antioxidant efficacy in different environments. nih.gov While studied in alkylresorcinols, the principle is relevant. In bulk oils (a non-polar environment), antioxidant activity tends to decrease as the alkyl chain gets longer. nih.gov However, in oil-in-water emulsions, an optimal, intermediate alkyl chain length often provides the best activity, as it balances the molecule's partitioning between the oil, water, and interface phases. nih.gov This highlights that the effect of alkyl chain length is highly system-dependent.

Other substitutions, such as methylation of the galloyl moiety, also influence the molecule's properties, affecting its hydrogen bonding capabilities and interaction with biological systems. acs.org

Table 3: Antimicrobial Activity of 3-O-Alkyl-(+)-Catechin Analogues

Compound Substitution at 3-OH Gram-Positive Bacteria (MIC, μg/mL) Human Pathogenic Fungi (MIC, μg/mL) Reference
(+)-Catechin -OH (unsubstituted) >256 >256 nih.gov
3-O-Hexyl-(+)-catechin C6 Alkyl Chain 4-8 8-16 nih.gov
3-O-Octyl-(+)-catechin C8 Alkyl Chain 2-4 4-8 nih.gov
3-O-Decyl-(+)-catechin C10 Alkyl Chain 0.5-2 2-4 nih.gov
3-O-Dodecyl-(+)-catechin C12 Alkyl Chain 1-4 4-8 nih.gov

(MIC = Minimum Inhibitory Concentration)

Correlation of Structural Features with Specific Biological Effects

The bioactivity of this compound and its analogues is not determined by a single feature but by the collective contribution of its structural components. A clear correlation exists between specific structural motifs and distinct biological effects.

Antioxidant Activity: This is strongly correlated with the number and position of hydroxyl groups. The pyrogallol group on the B-ring and the galloyl moiety at the C3 position are the most significant contributors to high radical-scavenging capacity. nih.govmdpi.com The meta-dihydroxy A-ring and catechol B-ring are important for metal chelation. nih.gov

Enzyme Inhibition: The glycosylation at the 7-OH position, as seen in this compound, is directly linked to the inhibition of digestive enzymes like α-amylase and α-glucosidase. chemfaces.com

Antimicrobial Activity: Lipophilicity, modified by the addition of alkyl chains at the C3-hydroxyl group, is a key driver of antimicrobial effects. Longer chains (up to a certain point, e.g., a decyl group) enhance the ability to disrupt microbial membranes, leading to potent activity. nih.gov

Cellular Transport and Bioavailability: Stereochemistry is a critical factor. The trans versus cis configuration at the C2/C3 positions significantly influences how the molecules are handled by cellular efflux transporters, thereby affecting their net absorption and bioavailability. mdpi.comnih.gov

Anti-inflammatory and Cytoprotective Effects: The specific structure of this compound has been associated with intestinal anti-inflammatory activity and the attenuation of mitochondrial dysfunction, demonstrating that the combination of the catechin backbone and the 7-O-glucose moiety confers this specific protective profile. medchemexpress.com

Antiproliferative and Pro-apoptotic Activity: The presence of a galloyl moiety and a pyrogallol-type structure are strongly correlated with the induction of apoptosis in cancer cells. nih.gov Catechins lacking these features are generally less effective in this regard. nih.gov

Stability and Biotransformation Kinetics of Catechin 7 O Beta D Glucopyranoside

Stability Under Physiologically Relevant Conditions (e.g., pH)

Catechins, including their glycoside forms, are known to be unstable under physiological conditions. nih.gov Their stability is influenced by factors such as pH and temperature. The glycosidic linkage in Catechin (B1668976) 7-O-beta-D-glucopyranoside can undergo hydrolysis, particularly in acidic environments like the stomach, which can release the aglycone, (+)-catechin. The stability of catechins is generally lower in neutral to alkaline pH conditions, such as those found in the small intestine, which can lead to degradation and the formation of various reaction products. nih.gov While specific data on the pH stability of Catechin 7-O-beta-D-glucopyranoside is limited, the general behavior of catechins suggests that it would be susceptible to degradation under physiological pH conditions.

In vitro Metabolic Transformations

In vitro studies provide valuable insights into the metabolic fate of this compound. When incubated with human intestinal bacteria, it is expected to undergo deglycosylation to yield its aglycone, (+)-catechin. This process is primarily carried out by β-glucosidases produced by gut bacteria. nih.gov For instance, studies on similar catechins have identified several gut bacteria capable of this transformation. mdpi.com

Furthermore, in vitro studies using liver microsomes can reveal phase II metabolic pathways. The resulting (+)-catechin from deglycosylation can be further metabolized through glucuronidation, sulfation, and methylation, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT). mdpi.com

A study on adzuki bean extracts, which contain this compound, found that boiling can convert it to (+)-epicatechin 7-O-β-d-glucopyranoside (E7G). chemfaces.comresearchgate.net This suggests that thermal processing can also lead to in vitro transformations.

In vivo Biotransformation Pathways and Metabolite Formation

Following oral administration, this compound undergoes extensive biotransformation. The initial step in its metabolism is the hydrolysis of the glycosidic bond by intestinal enzymes, particularly those of microbial origin in the colon, releasing (+)-catechin. nih.gov The bioavailability of the parent glycoside is generally low due to this initial hydrolysis and subsequent metabolism.

The liberated (+)-catechin is then absorbed and undergoes phase II metabolism in the intestinal cells and the liver. mdpi.com This results in the formation of conjugated metabolites, including glucuronides, sulfates, and methylated derivatives of catechin.

Further degradation of the catechin structure occurs in the colon by the gut microbiota. This involves the cleavage of the C-ring, leading to the formation of smaller phenolic acids and other low molecular weight compounds. mdpi.com For the related compound, (+)-catechin, microbial metabolism is known to produce various metabolites, including hydroxyphenylpropionic acid and hydroxyphenylvaleric acid derivatives. mdpi.com

A study investigating the intestinal anti-inflammatory activity of this compound (referred to as CGP) in a rat model of colitis demonstrated its effects after oral administration, implying that either the compound itself or its metabolites are biologically active in the gut. nih.gov

Impact of Gut Microbiota on Bioavailability and Metabolic Fate

The gut microbiota plays a pivotal role in the biotransformation and bioavailability of this compound. researchgate.netnih.gov The initial and crucial step of deglycosylation is almost entirely dependent on the enzymatic activity of the gut bacteria. nih.gov The composition of the gut microbiota can therefore significantly influence the rate and extent of this hydrolysis, thereby affecting the amount of the aglycone, (+)-catechin, that becomes available for absorption.

Different bacterial species possess varying levels of β-glucosidase activity, which can lead to inter-individual differences in the metabolism of this compound. nih.gov Genera such as Bacteroides, Ruminococcus, Faecalibacterium, and Roseburia are known to possess β-glucuronidase activity, which can deconjugate glucuronidated metabolites, allowing for their reabsorption or further metabolism by the gut microbiota. mdpi.com

Biological Activity of Identified Metabolites

The metabolites of this compound, both the aglycone (+)-catechin and the smaller phenolic compounds produced by the gut microbiota, exhibit a range of biological activities.

(+)-Catechin : This primary metabolite is a well-known antioxidant. wikipedia.org Its ability to scavenge free radicals contributes to its cytoprotective effects. chemfaces.com

Microbial Metabolites : Smaller phenolic acids, such as 3-(3-hydroxyphenyl)propionic acid and 5-(3,4-dihydroxyphenyl)valeric acid, which are metabolites of catechin, have also been shown to possess biological activity. mdpi.com These metabolites are more readily absorbed than the parent catechins and may be responsible for some of the systemic health benefits observed after consumption of catechin-containing foods. mdpi.com

A study on rats with experimentally induced colitis showed that oral administration of this compound suppressed intestinal inflammation. nih.gov This was evidenced by a reduction in inflammatory markers such as myeloperoxidase activity, malondialdehyde levels, nitric oxide synthase, and pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov While the study focused on the parent compound, it is likely that its metabolites, formed in the gut, contribute significantly to these anti-inflammatory effects.

Advanced Research Methodologies and Theoretical Frameworks

In vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are fundamental in elucidating the cellular and molecular mechanisms through which Catechin (B1668976) 7-O-beta-D-glucopyranoside exerts its effects. These models provide a controlled environment to study specific cellular responses.

Immune Cells (e.g., Macrophages, PBMCs)

Research on immune cells has been pivotal in understanding the anti-inflammatory properties of Catechin 7-O-beta-D-glucopyranoside. Studies have shown its potential to modulate inflammatory responses in cells like macrophages and peripheral blood mononuclear cells (PBMCs). The compound has demonstrated an ability to scavenge free radicals, which is a key aspect of its cytoprotective effects. researchgate.net In human B lymphoma BJAB cells, it has shown protection against H2O2-mediated oxidative stress. researchgate.net This antioxidant activity is crucial in mitigating inflammatory processes often driven by oxidative damage.

Pancreatic β-Cells (e.g., RINm5F)

The protective effects of this compound have been investigated in pancreatic β-cells, specifically the RINm5F cell line. chemfaces.com In a key study, the compound, referred to as C7G, was shown to counteract the damaging effects of streptozotocin (B1681764) (STZ), a substance known to be toxic to pancreatic β-cells. chemfaces.com STZ induces a significant increase in mitochondrial reactive oxygen species (ROS), which C7G was able to restrict. chemfaces.com

Further mechanistic insights revealed that C7G's protective action involves the restoration of mitochondrial function. It was observed to restore the activity and expression of mitochondrial manganese superoxide (B77818) dismutase (MnSOD) and catalase (CAT), both of which are suppressed by STZ treatment. chemfaces.commedchemexpress.com Additionally, C7G prevented STZ-induced mitochondrial lipid peroxidation, protein carbonyl formation, and DNA base modification. chemfaces.com By preserving the mitochondrial membrane potential, C7G effectively inhibited apoptosis, or programmed cell death. chemfaces.com These findings underscore the compound's potential in protecting pancreatic β-cells from oxidative damage by bolstering antioxidant defenses and preserving mitochondrial integrity. chemfaces.commedchemexpress.com

Cancer Cell Lines (e.g., H1299, B16F10)

In the realm of cancer research, a related compound, Catechin-7-O-α-L-rhamnopyranoside (C7R), has been studied for its effects on B16F10 melanoma cells. nih.govresearchgate.netmedsci.org This research has demonstrated that C7R can reduce melanin (B1238610) production induced by α-melanocyte-stimulating hormone (α-MSH). nih.govresearchgate.netmedsci.org The underlying mechanism appears to be the competitive inhibition of tyrosinase, a key enzyme in melanogenesis. nih.govresearchgate.net Docking simulations have further elucidated this interaction, showing a binding energy of -14.5 kcal/mol and highlighting the role of the aromatic ring and various hydrophobic and hydrogen bonds in the binding of C7R to tyrosinase. nih.gov

Intestinal Epithelial Cells (e.g., Caco-2)

Studies utilizing Caco-2 cells, a human colon carcinoma-derived cell line that differentiates to form a monolayer mimicking the intestinal epithelium, have provided insights into the effects of this compound and related compounds on intestinal barrier function. nih.govresearchgate.netriken.jp Research on adzuki bean-derived polyphenols, including (+)-catechin 7-O-β-d-glucopyranoside (C7G), has explored their potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.net While these studies highlight the potential for antihyperglycemic effects, other research has investigated the direct impact of catechins on the intestinal barrier under inflammatory conditions. nih.govresearchgate.net

One study found that while (+)-catechin (CAT) and procyanidin (B600670) B2 (PB2) did not prevent inflammation-induced increases in permeability, they did modulate the expression of tight junction proteins, notably increasing the expression of claudin-7. nih.gov This suggests a complex interaction with the intestinal epithelium where these compounds may influence specific components of the barrier without fully protecting against inflammatory damage. nih.gov

In vivo Preclinical Animal Models for Disease Research

Preclinical animal models are instrumental in evaluating the systemic effects and therapeutic efficacy of this compound in a whole-organism context.

Inflammatory Bowel Disease Models (e.g., TNBS-induced colitis)

The trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats is a well-established model for mimicking inflammatory bowel disease (IBD) in humans. nih.govresearchgate.netmdpi.commdpi.com This model has been crucial in demonstrating the intestinal anti-inflammatory activity of this compound (CGP). nih.govresearchgate.net Oral administration of CGP has been shown to suppress body weight loss and reduce intestinal inflammatory damage in these colitis models. medchemexpress.comnih.gov

Mechanistically, CGP treatment leads to a reduction in myeloperoxidase activity and malondialdehyde levels, which are markers of inflammation and oxidative stress, respectively. medchemexpress.comnih.gov Concurrently, it increases the level of glutathione (B108866), a key antioxidant. medchemexpress.comnih.gov Furthermore, CGP inhibits the TNBS-mediated increase in several pro-inflammatory proteins and their corresponding mRNA levels, including nitric oxide synthase, cyclooxygenase-2, interleukin-1β, and tumor necrosis factor-α. nih.govresearchgate.net This anti-inflammatory effect is also associated with the prevention of the phosphorylation of p38 mitogen-activated protein kinase and IκB-α, and the inhibition of DNA-nuclear factor-κB binding, all of which are key signaling pathways in the inflammatory cascade. nih.govresearchgate.net

Table of Research Findings for this compound

Model System Key Findings Mechanisms of Action
Immune Cells (e.g., Macrophages, PBMCs) Demonstrated free radical scavenging and protection against oxidative stress. researchgate.net Antioxidant activity. researchgate.net
Pancreatic β-Cells (RINm5F) Protected against streptozotocin (STZ)-induced cell damage. chemfaces.com Attenuation of mitochondrial dysfunction, restoration of MnSOD and catalase activity, and prevention of apoptosis. chemfaces.commedchemexpress.com
Cancer Cell Lines (B16F10) A related rhamnopyranoside derivative reduced α-MSH-induced melanogenesis. nih.govresearchgate.netmedsci.org Competitive inhibition of tyrosinase. nih.govresearchgate.net
Intestinal Epithelial Cells (Caco-2) Modulated the expression of tight junction proteins. nih.gov Increased expression of claudin-7. nih.gov
TNBS-induced Colitis (in vivo) Ameliorated experimental colitis, suppressed body weight loss, and reduced intestinal inflammatory damage. medchemexpress.comnih.govresearchgate.net Reduced myeloperoxidase and malondialdehyde; increased glutathione; inhibited pro-inflammatory mediators (iNOS, COX-2, IL-1β, TNF-α); inhibited p38 MAPK and NF-κB signaling. nih.govresearchgate.net

Table of Compound Names

Abbreviation Full Compound Name
C7G This compound
CGP This compound
C7R Catechin-7-O-α-L-rhamnopyranoside
CAT (+)-Catechin
PB2 Procyanidin B2
STZ Streptozotocin

Diabetes Models (e.g., STZ-induced cell damage)

The investigation of this compound (C7G) in the context of diabetes has utilized established in vitro models of pancreatic cell damage. A key model involves the use of streptozotocin (STZ), a chemical agent known to be toxic to the insulin-producing beta cells of the pancreas, to induce a diabetic state in cell cultures. Research has focused on the cytoprotective effects of C7G against STZ-induced mitochondrial dysfunction in rat pancreatic β-cells (RINm5F cell line).

In a notable study, treatment with C7G was shown to counteract the detrimental effects of STZ. nih.gov STZ was observed to cause a significant increase in mitochondrial reactive oxygen species (ROS), leading to oxidative stress. However, the presence of C7G limited this increase in ROS. nih.gov The compound demonstrated direct free-radical scavenging activity, effectively neutralizing superoxide anions and hydroxyl radicals. nih.gov

Furthermore, C7G treatment restored the activity and expression of crucial antioxidant enzymes, namely mitochondrial manganese superoxide dismutase (MnSOD) and catalase (CAT), which were suppressed by STZ. nih.govmedchemexpress.com This restoration of antioxidant capacity helps to mitigate the cellular damage caused by oxidative stress. The protective effects of C7G also extended to preventing STZ-induced mitochondrial lipid peroxidation, protein carbonyl formation, and DNA base modification. chemfaces.com

A critical aspect of mitochondrial function is the maintenance of the mitochondrial membrane potential (Δψ), which is disrupted by STZ. C7G was found to restore this loss of membrane potential, thereby preventing cell death by inhibiting apoptosis. chemfaces.com These findings suggest that C7G exerts its protective effect against STZ-induced cell damage primarily through its antioxidant properties and the attenuation of mitochondrial dysfunction. nih.govchemfaces.com

Experimental Model Key Findings Reference
STZ-induced mitochondrial damage in rat pancreatic β-cells (RINm5F)C7G restricted the increase in mitochondrial ROS. nih.gov
C7G scavenged superoxide anions and hydroxyl radicals. nih.gov
C7G restored the activity and expression of MnSOD and CAT. nih.govmedchemexpress.com
C7G prevented mitochondrial lipid peroxidation, protein carbonyl, and DNA base modification. chemfaces.com
C7G restored the loss of mitochondrial membrane potential and inhibited apoptosis. chemfaces.com

Cancer Xenograft Models

Currently, there is a notable absence of published research specifically investigating the effects of this compound in cancer xenograft models. While the broader class of compounds to which C7G belongs, the catechins, has been the subject of numerous studies involving cancer xenografts, these investigations have predominantly focused on other catechin derivatives, such as epigallocatechin-3-gallate (EGCG). mdpi.com

General research into catechins has shown that they can inhibit the growth of various types of tumor cells and may suppress the size of xenografts in animal models. mdpi.com These effects are often attributed to the antioxidant and anti-inflammatory properties of catechins, as well as their ability to modulate various signaling pathways involved in cancer progression. nih.gov However, without specific studies on C7G in this context, it is not possible to extrapolate these findings directly to this particular compound. The potential of C7G in cancer xenograft models remains an area for future investigation.

Omics Approaches in Elucidating Biological Effects

The application of "omics" technologies is beginning to shed light on the molecular mechanisms underlying the biological effects of this compound. These advanced methodologies allow for a broad, system-level view of how C7G interacts with biological systems.

Transcriptomic Analysis of Gene Expression Modulation

Transcriptomic analyses, which study the complete set of RNA transcripts produced by an organism, have provided some insights into how C7G modulates gene expression. While research in the specific contexts of diabetes and cancer is limited, a study on a rat model of trinitrobenzenesulfonic acid (TNBS)-induced colitis has demonstrated the ability of C7G to alter the mRNA levels of key inflammatory and protective proteins. nih.gov

In this model, C7G treatment was found to inhibit the TNBS-mediated increases in the mRNA levels of several pro-inflammatory proteins, including nitric oxide synthase, cyclooxygenase-2, interleukin-1β, tumor necrosis factor-α, intercellular adhesion molecule-1, and monocyte chemotactic protein-1. nih.gov Concurrently, C7G treatment led to an increase in the mRNA levels of mucins MUC2 and MUC3, which are important for intestinal barrier function. nih.gov These findings, although in a colitis model, highlight the potential of C7G to modulate gene expression related to inflammation and tissue protection, warranting further transcriptomic investigation in diabetes and cancer models.

Proteomic Profiling of Protein Targets

Proteomic studies, which focus on the entire set of proteins expressed by a genome, have provided evidence for specific protein targets of this compound. In the context of STZ-induced pancreatic cell damage, proteomic-level observations have been made. C7G treatment was shown to restore the expression of the antioxidant enzymes manganese superoxide dismutase (MnSOD) and catalase (CAT), which were suppressed by STZ. medchemexpress.comchemfaces.com

Furthermore, in a rat model of colitis, C7G treatment inhibited the increased levels of several proteins involved in the inflammatory cascade, such as nitric oxide synthase and cyclooxygenase-2. nih.gov While these studies provide valuable information on specific protein modulation, comprehensive proteomic profiling to identify the full spectrum of protein targets of C7G in diabetes and cancer is an area that requires further research.

Omics Approach Model Key Findings Reference
TranscriptomicsTNBS-induced colitis in ratsInhibited mRNA expression of pro-inflammatory mediators (iNOS, COX-2, IL-1β, TNF-α, ICAM-1, MCP-1). nih.gov
Increased mRNA expression of protective mucins (MUC2, MUC3). nih.gov
ProteomicsSTZ-induced pancreatic cell damageRestored expression of antioxidant proteins (MnSOD, CAT). medchemexpress.comchemfaces.com
TNBS-induced colitis in ratsInhibited expression of inflammatory proteins (iNOS, COX-2). nih.gov

Metabolomic Studies of Endogenous Pathways

To date, there is a lack of specific metabolomic studies investigating the effects of this compound on endogenous metabolic pathways. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, could provide significant insights into how C7G influences metabolic processes in the context of diseases like diabetes and cancer. Such studies would be invaluable in elucidating the broader physiological impact of this compound and represent a critical area for future research.

Computational Modeling and Molecular Docking Studies

Computational approaches, including molecular docking, are powerful tools for predicting the interactions between small molecules and protein targets. While there is a substantial body of research on the molecular docking of general catechins with various protein targets related to cancer and other diseases, specific computational studies focusing on this compound are limited. nih.gov

General catechin docking studies have explored interactions with a wide range of proteins, including those involved in cell signaling, inflammation, and apoptosis. nih.gov These studies have helped to elucidate the potential mechanisms of action for the broader catechin family. However, the specific binding affinities and interaction patterns of C7G with key protein targets in diabetes and cancer remain to be systematically investigated through dedicated molecular docking and computational modeling studies. Such research would be instrumental in identifying putative molecular targets and guiding further experimental validation of the therapeutic potential of C7G.

Ligand-Protein Interaction Predictions

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a protein's active site. In the context of this compound, such studies are pivotal in identifying potential protein targets and elucidating the structural basis of its inhibitory or modulatory effects.

One area of significant interest is the potential of this compound as an inhibitor of enzymes involved in metabolic disorders. For instance, studies on adzuki bean-derived polyphenols have identified (+)-catechin 7-O-β-d-glucopyranoside (C7G) as a potential inhibitor of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. biocrick.com The inhibition of these enzymes can help in managing postprandial hyperglycemia. Research has demonstrated that C7G can significantly decrease α-glucosidase activity in Caco-2 cells in a dose-dependent manner. biocrick.com While detailed molecular docking studies specifically for C7G with α-glucosidase are still emerging in publicly available literature, the existing in vitro evidence strongly supports its role as a promising candidate for such computational analysis. biocrick.com It is generally understood through molecular docking that higher binding energies of ligands with α-amylase can correlate with their molecular weight. biocrick.com

Furthermore, this compound has been identified as a constituent in plant extracts with inhibitory activity against other enzymes, such as protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. While specific binding energy values for this particular compound are not always detailed in broad screening studies, the collective data from such research propels further investigation into its specific interactions.

The predictive power of these docking studies lies in their ability to generate a binding affinity score, typically expressed in kcal/mol, and to visualize the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. This information is invaluable for understanding the compound's mechanism of action and for the rational design of more potent derivatives.

Table 1: Predicted Ligand-Protein Interactions for this compound

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
α-GlucosidaseData not available in specific studiesData not available in specific studies
Protein Tyrosine Phosphatase 1B (PTP1B)Data not available in specific studiesData not available in specific studies

Note: Specific binding affinity values and interacting residues for this compound are not yet widely published in dedicated studies.

Molecular Dynamics Simulations

Following the static predictions from molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations provide critical information on the stability of the binding pose, the flexibility of the protein and ligand, and the nature of their interactions in a simulated physiological environment.

For flavonoid glycosides like this compound, MD simulations are crucial for assessing the stability of the predicted interactions. The simulations track the atomic movements of the system, allowing for the calculation of parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual amino acid residues. A stable RMSD for the ligand-protein complex over the simulation time suggests a stable binding.

While specific MD simulation studies focused solely on this compound are not yet prevalent in the literature, the methodology is widely applied to other phytochemicals found in the same plant extracts. For example, MD simulations have been used to confirm the stability of complexes between other natural compounds and their target proteins, often showing RMSD values that indicate a stable interaction. These studies typically involve defining the simulation parameters such as the force field (e.g., GROMOS, CHARMM), the solvent model, the simulation time (often in nanoseconds), and the ensemble (e.g., NVT, NPT).

The insights gained from MD simulations are essential for validating the results of molecular docking and for providing a more realistic model of the ligand-protein interaction. This includes analyzing the hydrogen bond network between the ligand and protein over time and observing any conformational changes that may occur upon binding.

Table 2: Illustrative Parameters for Molecular Dynamics Simulations

ParameterTypical Value/Method
SoftwareGROMACS, AMBER, NAMD
Force FieldCHARMM, AMBER, OPLS
Simulation Time50-100 ns
Key AnalysesRMSD, RMSF, Hydrogen Bond Analysis

Note: This table represents typical parameters used in MD simulations of small molecule-protein complexes and is for illustrative purposes, as specific data for this compound is not yet widely available.

Future Research Directions and Emerging Applications

Elucidation of Novel Biological Activities and Targets

Future research is poised to uncover new biological activities and molecular targets for Catechin (B1668976) 7-O-beta-D-glucopyranoside. Current studies have established its potent antioxidant and anti-inflammatory properties. medchemexpress.com The compound demonstrates a significant cytoprotective effect by scavenging free radicals and attenuating mitochondrial dysfunction. chemfaces.commedchemexpress.com Research has shown it can directly scavenge hydroxyl radicals and chelate metal ions involved in the Fenton reaction, thereby protecting cells from hydrogen peroxide-induced oxidative stress and DNA damage. researchgate.net

A promising area of investigation is its role in metabolic regulation. The compound has been identified as a strong inhibitor of key carbohydrate-hydrolyzing enzymes. chemfaces.com This inhibitory action suggests a potential for modulating glucose metabolism, opening avenues for research into its effects on metabolic health. Further studies are needed to identify additional cellular targets and to fully understand the breadth of its biological effects, including its potential anti-septic properties. nih.gov

Development of Chemoenzymatic and Microbial Synthesis Strategies for Enhanced Production

While Catechin 7-O-beta-D-glucopyranoside can be isolated from natural sources like red beans, yields can be low. nih.gov Consequently, a key future research direction is the development of efficient and scalable synthesis methods. Biotransformation is a particularly promising approach. For instance, cultured cells of Eucalyptus perriniana have been successfully used to produce Catechin-7-O-glucoside from its precursor, (+)-catechin. wikipedia.org

This success highlights the potential for microbial and enzymatic strategies. Future work could focus on:

Identifying and engineering novel enzymes (glycosyltransferases) capable of selectively attaching a glucose molecule to the 7-hydroxyl group of catechin.

Developing microbial fermentation processes using engineered yeast or bacteria to produce the compound in larger quantities.

Exploring chemoenzymatic methods that combine chemical synthesis steps with enzymatic glycosylation for optimized production.

These approaches could provide a sustainable and cost-effective supply of high-purity this compound for research and commercial applications.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic interactions between this compound and other bioactive compounds is a largely unexplored but highly promising research area. The complex mixtures of phytochemicals in plant extracts often exhibit greater activity than isolated compounds, suggesting synergy. remedypublications.com

Research on the parent compound, catechin, has demonstrated synergistic antioxidant effects when combined with resveratrol. remedypublications.com This suggests that its glycoside derivative may also exhibit enhanced efficacy when formulated with other phenolics, vitamins, or bioactive molecules. Future studies should investigate combinations with:

Other antioxidants like ascorbic acid, tocopherol, or quercetin to potentially create more potent antioxidant "cocktails". rjpharmacognosy.ir

Anti-inflammatory agents to explore enhanced activity in mitigating inflammatory processes.

Other enzyme inhibitors to achieve a multi-pronged approach to modulating metabolic pathways.

Investigating these combinations could lead to the development of highly effective functional food and cosmeceutical formulations.

Research into Specific Receptor and Pathway Modulation

Understanding how this compound modulates specific cellular signaling pathways is crucial for elucidating its mechanism of action. Current research has provided initial insights, particularly regarding its anti-inflammatory effects. In a rat model of colitis, the compound was shown to prevent the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and IκB-α. nih.govresearchgate.net This action inhibits the activation and DNA-binding of the critical inflammatory transcription factor, nuclear factor-κB (NF-κB). nih.govresearchgate.net

Furthermore, its antioxidant activity is linked to the modulation of endogenous antioxidant pathways. It has been found to restore the activity and expression of key mitochondrial antioxidant enzymes, manganese superoxide (B77818) dismutase (MnSOD) and catalase (CAT), which are suppressed under conditions of oxidative stress. chemfaces.commedchemexpress.com

Future research should aim to provide a more comprehensive map of its interactions with cellular signaling networks. This includes identifying specific cell surface or nuclear receptors it may bind to and exploring its influence on other major pathways involved in cellular health, such as those related to apoptosis and cell proliferation.

Pathway/Target Observed Effect of this compound
NF-κB Pathway Prevents phosphorylation of IκB-α, inhibiting NF-κB activation and DNA binding. nih.govresearchgate.net
p38 MAPK Pathway Prevents phosphorylation, downregulating a key inflammatory signaling cascade. nih.govresearchgate.net
Antioxidant Enzymes Restores activity and expression of mitochondrial MnSOD and Catalase. chemfaces.commedchemexpress.com
Inflammatory Mediators Inhibits the production of nitric oxide synthase, cyclooxygenase-2, TNF-α, and IL-1β. chemfaces.comnih.gov

Potential Applications in Functional Food Ingredient Development (excluding human trials)

One of the most immediate and promising applications for this compound is in the development of functional foods. Its proven ability to inhibit α-amylase and α-glucosidase makes it a strong candidate as an ingredient for foods designed to help manage postprandial blood glucose levels. chemfaces.comresearchgate.net These enzymes are responsible for the digestion of complex carbohydrates and disaccharides, and their inhibition can slow the release of glucose into the bloodstream.

Studies on adzuki bean extracts, where this compound is a primary bioactive component, have shown significant inhibitory effects on these enzymes. researchgate.net Notably, the inhibitory activity of this compound and its epimer, (+)-epicatechin 7-O-β-d-glucopyranoside, is not lost after boiling, which is a critical characteristic for an ingredient in cooked foods. chemfaces.com This stability, combined with its natural origin, positions it as a valuable component for formulating low-glycemic index (GI) foods and beverages.

Enzyme Inhibitory Activity of this compound
α-AmylaseStrong inhibitory activity demonstrated. chemfaces.comresearchgate.net
α-GlucosidaseStrong inhibitory activity demonstrated. chemfaces.comresearchgate.net

Advanced Research in Cosmetic and Agricultural Science Applications

The application of this compound in cosmetic and agricultural science is an emerging field with significant potential, primarily extrapolated from the known benefits of catechins in general.

Cosmetic Science: Catechins are well-regarded in cosmetics for their antioxidant properties, which help protect the skin from damage caused by free radicals and UV radiation. mdpi.comnih.gov They can help slow the signs of skin aging by inhibiting the enzymes that break down collagen. nih.gov As a glycoside, this compound may offer advantages over its parent compound, catechin, in cosmetic formulations, potentially having improved water solubility and stability. Future research should focus on the topical application of this specific compound to assess its ability to:

Neutralize free radicals on the skin surface.

Protect against UV-induced oxidative damage.

Inhibit enzymes like collagenase and elastase.

Agricultural Science: The role of flavonoids in plant defense mechanisms is well-documented. While direct research on this compound in agriculture is lacking, its known antimicrobial and antioxidant properties suggest potential applications. nih.gov Future research could explore its utility as a natural alternative to synthetic chemicals. For example, it could be investigated as a:

Natural fungicide or bactericide to protect crops from pathogens.

Plant growth regulator or biostimulant to improve crop resilience to environmental stressors like drought or UV radiation.

Natural food preservative for agricultural products, leveraging its antioxidant capabilities to extend shelf life.

The discovery of this compound in the hemolymph of the European pine sawfly also opens a unique avenue of research into insect-plant interactions and potential pest management strategies. wikipedia.org

Q & A

Q. What are the natural sources and primary bioactivities of Catechin 7-O-β-D-glucopyranoside?

Catechin 7-O-β-D-glucopyranoside (C7G) is a naturally occurring flavonoid glycoside isolated from Ulmus davidiana (elm) and Paeonia obovata (peony). Its primary bioactivities include antioxidant effects (e.g., DPPH radical scavenging) and anti-inflammatory properties, demonstrated in in vitro models such as lipopolysaccharide (LPS)-induced macrophages. Notably, it ameliorates mitochondrial dysfunction by restoring ATP production and reducing reactive oxygen species (ROS) in intestinal epithelial cells, suggesting therapeutic potential for inflammatory bowel diseases .

Q. What methodological approaches are used to isolate and purify Catechin 7-O-β-D-glucopyranoside from plant matrices?

Isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic techniques:

  • Column chromatography : Silica gel or Sephadex LH-20 for preliminary fractionation.
  • HPLC : Reverse-phase C18 columns with UV detection (280 nm) for purity assessment.
  • Structural confirmation : NMR (¹H, ¹³C, HSQC) and mass spectrometry (HR-ESI-MS) to verify the glycosidic linkage at the C7 position .

Q. How stable is Catechin 7-O-β-D-glucopyranoside under physiological conditions?

Compared to non-glycosylated catechins, C7G exhibits enhanced stability across pH 4–8 due to glucosylation. However, enzymatic hydrolysis by β-glucosidases in the gut releases free catechin, which is prone to oxidation. Stability assays should include simulated gastric/intestinal fluids and temperature-controlled (37°C) incubation with LC-MS monitoring to quantify degradation products .

Advanced Research Questions

Q. What experimental models are suitable for studying Catechin 7-O-β-D-glucopyranoside’s role in mitochondrial dysfunction during gut inflammation?

  • In vivo models : DSS-induced colitis in rodents, with histological scoring of intestinal damage and mitochondrial biomarkers (e.g., citrate synthase activity, mitochondrial membrane potential via JC-1 staining).
  • In vitro models : Caco-2 cells treated with TNF-α/IFN-γ to mimic inflammation. Use Seahorse XF analyzers to measure oxygen consumption rates (OCR) and extracellular acidification (ECAR) for mitochondrial respiration vs. glycolysis .

Q. How do structural modifications (e.g., glycosylation position) influence Catechin 7-O-β-D-glucopyranoside’s bioactivity?

Comparative studies with catechin glucosides (e.g., C3'G, C5G) reveal that glycosylation at C7 enhances solubility and intestinal absorption but may reduce direct antioxidant capacity compared to C3'G. Structure-activity relationship (SAR) studies should employ:

  • Synthetic analogs : Chemoenzymatic synthesis using UDP-glucosyltransferases to generate positional isomers.
  • Assays : ORAC (oxygen radical absorbance capacity) and NF-κB reporter systems to quantify antioxidant/anti-inflammatory effects .

Q. How can researchers resolve contradictions in reported bioactivity data for Catechin 7-O-β-D-glucopyranoside?

Discrepancies often arise from variations in:

  • Purity : Ensure ≥95% purity via HPLC-UV/ELSD and quantify residual solvents.
  • Assay conditions : Standardize ROS scavenging assays (e.g., DPPH, ABTS) with Trolox as a reference.
  • Cell models : Use primary cells (e.g., human intestinal organoids) instead of immortalized lines to avoid metabolic artifacts .

Q. What advanced analytical techniques are recommended for detecting Catechin 7-O-β-D-glucopyranoside in complex biological matrices?

  • LC-MS/MS : Hypersil GOLD C18 column (2.1 × 100 mm, 1.9 µm) with MRM transitions m/z 449→287 (C7G) and 289→245 (catechin aglycone).
  • Isotopic labeling : Use ¹³C-labeled internal standards to correct for matrix effects in plasma/urine samples.
  • Microsampling : Dried blood spots (DBS) for longitudinal pharmacokinetic studies .

Q. What pharmacokinetic parameters should be prioritized in bioavailability studies of Catechin 7-O-β-D-glucopyranoside?

Key metrics include:

  • Bioavailability : Compare AUC(0–24h) after oral vs. intravenous administration in rodents.
  • Tissue distribution : LC-MS quantification in liver, kidney, and intestinal mucosa.
  • Metabolite profiling : Identify phase II conjugates (e.g., sulfates, glucuronides) via enzymatic hydrolysis and UPLC-QTOF-MS .

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